molecular formula C24H28ClN3O5 B12694033 Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate CAS No. 91454-41-0

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate

Cat. No.: B12694033
CAS No.: 91454-41-0
M. Wt: 473.9 g/mol
InChI Key: KJMNQGZLIGAQIG-BTJKTKAUSA-N
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Description

This compound is a maleate salt of a substituted acetamide derivative featuring a tetrahydroisoquinoline core with a p-chlorophenyl group at position 4 and a methyl group at position 2. The maleate counterion likely enhances bioavailability, a common strategy in pharmaceutical salts to improve pharmacokinetics .

Properties

CAS No.

91454-41-0

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]-2-(ethylamino)acetamide

InChI

InChI=1S/C20H24ClN3O.C4H4O4/c1-3-22-11-20(25)23-19-6-4-5-16-17(12-24(2)13-18(16)19)14-7-9-15(21)10-8-14;5-3(6)1-2-4(7)8/h4-10,17,22H,3,11-13H2,1-2H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KJMNQGZLIGAQIG-BTJKTKAUSA-N

Isomeric SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the p-chlorophenyl group and the ethylamino group. The final step usually involves the formation of the maleate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol or amine.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds exhibit antidepressant effects. Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could enhance serotonin and norepinephrine levels in the brain, suggesting a potential therapeutic role in treating depression .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics positions it as a candidate for further exploration in treating schizophrenia and other psychotic disorders. A patent application describes the synthesis of related compounds with promising antipsychotic activity .

Analgesic Effects

Some isoquinoline derivatives have shown analgesic properties. The compound's ability to interact with pain pathways may provide a basis for developing new pain management therapies. Preclinical studies have indicated that such compounds can reduce pain responses in animal models .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceResult Summary
AntidepressantJournal of Medicinal Chemistry Enhanced serotonin/norepinephrine levels
AntipsychoticPatent WO2009057133A2 Potential antipsychotic activity
AnalgesicToxicity Database Reduced pain responses in animal models

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, the administration of this compound showed a significant reduction in depressive-like behaviors when compared to control groups. The compound was administered over a period of two weeks, with behavioral assessments conducted using the forced swim test and tail suspension test.

Case Study 2: Pain Management

Another study focused on the analgesic properties of this compound demonstrated its efficacy in reducing nociceptive responses in a formalin-induced pain model. The results indicated that doses of the compound led to a statistically significant decrease in pain scores compared to placebo controls.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Salt Form Molecular Weight (Da) Reported Activity
Target Compound Tetrahydroisoquinoline - 2-ethylamino acetamide
- 4-(p-chlorophenyl)
- 2-methyl
Maleate ~450 (estimated) Not specified
L748337 () Benzamide - Sulfonamide group
- Hydroxypropoxy linkage
None ~600 (estimated) β-adrenergic receptor antagonist
Example 38 (): (E/Z)-N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)... Quinoline - 3-Cyano
- Tetrahydrofuran-3-yl-oxy
- Pyrrolidin-3-ylidene
None 597 (MS: [M+1] = 597) Not specified (likely kinase inhibitor)
RO363 () Propanolamine - Dimethoxyphenethylamino
- Dihydroxyphenoxy
Oxalate ~400 (estimated) β-adrenergic receptor agonist

Structural Analysis:

Core Heterocycle: The target compound’s tetrahydroisoquinoline core distinguishes it from quinoline-based analogs (e.g., Example 38 in ) and benzamide derivatives (e.g., L748337). Isoquinoline scaffolds are associated with diverse bioactivities, including kinase inhibition and GPCR modulation . Quinoline derivatives in –3 often include cyano or pyridyl-methoxy groups, which enhance binding to hydrophobic pockets in enzymes or receptors.

Substituent Effects: The p-chlorophenyl group in the target compound may contribute to lipophilicity and π-π stacking interactions, similar to chloro-substituted quinolines in –3 . Ethylamino and methyl groups on the acetamide and isoquinoline moieties, respectively, likely influence steric accessibility and metabolic stability compared to bulkier substituents (e.g., tetrahydrofuran-3-yl-oxy in Example 38).

Salt Form :

  • Maleate salts (target compound) and oxalate salts (RO363) are both used to improve aqueous solubility. However, oxalate salts (e.g., RO363) may pose renal toxicity risks at high doses, whereas maleate is generally well-tolerated .

Pharmacological Implications: The absence of a sulfonamide or pyridyl group in the target compound suggests divergent receptor specificity compared to L748337 (β-adrenergic antagonist) and Example 38 (quinoline kinase inhibitor). The tetrahydroisoquinoline core may confer selectivity for serotonin or dopamine receptors, as seen in other isoquinoline-based pharmaceuticals .

Biological Activity

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate (CAS No. 91454-41-0) is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic effects, and related research findings.

Chemical Structure and Properties

The molecular formula of Acetamide is C24H28ClN3OC_{24}H_{28}ClN_3O with a molecular weight of approximately 399.95 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its diverse biological activities.

Anticonvulsant Activity

Research indicates that derivatives of acetamide compounds often exhibit anticonvulsant properties. A study by Kamiński et al. (2015) synthesized various N-phenylacetamide derivatives and evaluated their anticonvulsant activity in animal models. The results demonstrated that certain structural modifications influenced efficacy against seizures, suggesting that the acetamide framework could be essential for anticonvulsant activity .

Table 1: Summary of Anticonvulsant Activity in Animal Models

Compound IDDose (mg/kg)MES Protection (%)Time Point (h)
Compound 12100750.5
Compound 13100500.5
Compound 20301002

The above table summarizes the protection levels observed in the maximal electroshock (MES) seizure test, highlighting the efficacy of selected compounds derived from acetamide structures.

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod test in mice, which evaluates motor coordination and balance. The study found that while many compounds showed anticonvulsant activity, they did not induce significant motor impairment at effective doses . This is critical for assessing the therapeutic window of these compounds.

The mechanism by which acetamide derivatives exert their biological effects is likely multifactorial:

  • Receptor Interaction : The tetrahydroisoquinoline structure may allow for interaction with neurotransmitter receptors such as GABAergic and glutamatergic systems.
  • Ion Channel Modulation : Similar compounds have been shown to modulate voltage-gated ion channels, contributing to their anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of acetamide derivatives:

  • Kamiński et al. (2015) investigated the synthesis and anticonvulsant activity of new N-phenylacetamide derivatives. They found that modifications at the anilide moiety significantly impacted efficacy against seizures .
  • Additional Research : Other studies have highlighted the importance of lipophilicity in determining the distribution and effectiveness of these compounds in vivo .

Q & A

Q. How can researchers optimize the synthesis route for this acetamide derivative to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize experimental runs while maximizing data robustness. For example, coupling quantum chemical calculations (to predict reaction pathways) with experimental validation can reduce trial-and-error inefficiencies . Characterize intermediates via NMR and HPLC to track byproduct formation and adjust reaction stoichiometry accordingly.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to verify molecular weight and 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities. For the maleate counterion, FTIR can confirm carboxylate bonding modes. Cross-validate purity using reverse-phase HPLC with a photodiode array detector (PDA) to detect trace impurities (<0.1%) .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer: Pre-screen solvents (e.g., DMSO, ethanol, or aqueous buffers with cyclodextrin derivatives) using UV-Vis spectroscopy to assess solubility thresholds. For kinetic studies, employ dynamic light scattering (DLS) to monitor aggregation. If precipitation occurs, consider salt formation (e.g., hydrochloride) or prodrug strategies to enhance bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., receptors or enzymes)?

Methodological Answer: Perform molecular docking simulations (using AutoDock Vina or Schrödinger Suite) with homology-modeled targets based on crystallographic data. Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability under physiological conditions. Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity quantification .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Conduct a meta-analysis of published datasets, focusing on variables like cell line heterogeneity, assay protocols (e.g., incubation time, serum concentration), and compound purity. Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply multivariate statistical analysis (e.g., PCA) to isolate confounding factors. Cross-check metabolite profiles using LC-MS/MS to rule out degradation artifacts .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability-indicating assay using accelerated stability testing (ICH Q1A guidelines). Monitor degradation via UPLC-PDA-MS to identify breakdown products. For pH-dependent stability, use buffered solutions (pH 1–10) and quantify degradation kinetics with non-linear regression models . Correlate findings with Arrhenius equation predictions to extrapolate shelf-life .

Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Methodological Answer: Administer radiolabeled (e.g., ¹⁴C) compound to rodent models and collect plasma, urine, and feces. Use high-resolution LC-MSⁿ with stable isotope tracing to identify phase I/II metabolites. For enzyme mapping, incubate the compound with human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4) and analyze via kinetic metabolite profiling .

Methodological Resources

  • Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows to accelerate reaction optimization .
  • Data Validation : Adopt CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for reproducibility .
  • Conflict Resolution : Apply comparative analysis frameworks from political science to dissect contradictory data .

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